

Farnesyl Bromide: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Farnesyl bromide

Cat. No.: B8790091

[Get Quote](#)

For Immediate Release

An in-depth exploration of Farnesyl Bromide, a pivotal tool in the study of protein prenylation and the development of novel therapeutics.

[City, State] – **Farnesyl bromide**, a key reagent in cellular biology and medicinal chemistry, is the subject of a new comprehensive technical guide. This document provides researchers, scientists, and drug development professionals with a detailed overview of its chemical properties, synthesis, and critical applications in the investigation of protein farnesylation and associated signaling pathways.

Farnesyl bromide is an alkyl halide that serves as a crucial precursor for the synthesis of farnesylated molecules and their analogs.[1] This allows for in-depth studies of protein prenylation, a post-translational modification essential for the function of numerous proteins, including the Ras superfamily of small GTPases, which are implicated in a significant percentage of human cancers.[2][3][4] The ability to synthetically attach a farnesyl group to peptides and other molecules provides invaluable tools for investigating the enzymes involved in this process, such as farnesyltransferase (FTase).[1]

Core Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of **farnesyl bromide** is essential for its proper handling, storage, and application in experimental settings.

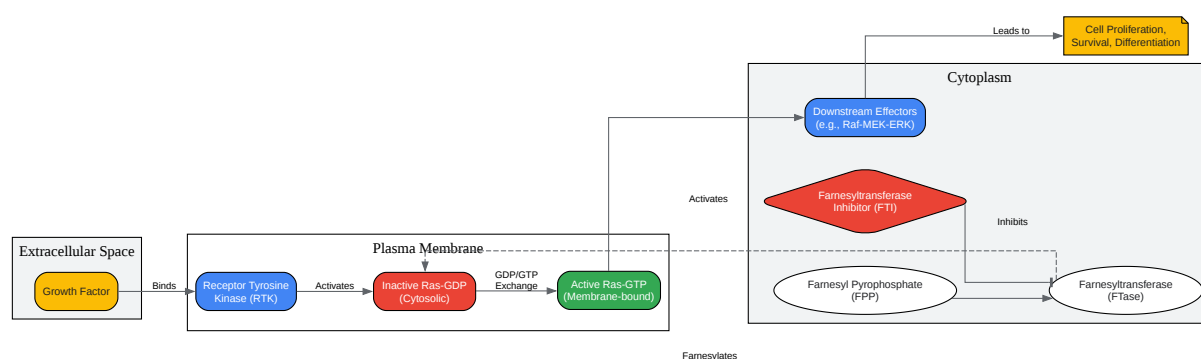
Property	Value	Reference(s)
CAS Number	28290-41-7	[1][5][6][7][8]
Molecular Formula	C ₁₅ H ₂₅ Br	[1][5][6][7][8][9]
Molecular Weight	285.26 g/mol	[1][5]
Alternate Names	(2E,6E)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene, trans,trans-Farnesyl bromide	[5][10]
Appearance	Colorless to pale-yellow or brown oil/liquid	[1][6]
Boiling Point	100-110 °C at 15 mmHg	[1]
Density	1.052 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.509	[1]
Storage Conditions	2-8°C, Hygroscopic, under inert atmosphere	[1][6]

The Ras Signaling Pathway and the Role of Farnesylation

The Ras proteins are central to signal transduction pathways that control cell proliferation, differentiation, and survival.[2][4] For Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process, catalyzed by farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue at the C-terminus of the Ras protein.[2][11][12] This modification increases the hydrophobicity of Ras, facilitating its anchoring to the inner surface of the plasma membrane, a prerequisite for its signaling function.[2][3][11]

Mutations in Ras genes can lead to the protein being perpetually locked in an active state, leading to uncontrolled cell growth and tumor formation.[2] Consequently, the inhibition of

farnesyltransferase has emerged as a key strategy in anticancer drug development. Farnesyltransferase inhibitors (FTIs) are designed to block this critical farnesylation step, thereby preventing Ras from maturing into its active form.[2][3]



[Click to download full resolution via product page](#)

Ras Signaling Pathway and FTI Inhibition Mechanism.

Experimental Protocols

Synthesis of Farnesyl Bromide

A common method for the synthesis of **farnesyl bromide** involves the treatment of nerolidol with phosphorus tribromide.[13]

Materials:

- Nerolidol (a mixture of cis and trans isomers)

- Diethyl ether
- Pyridine
- Phosphorus tribromide
- Sodium bicarbonate
- Anhydrous sodium sulfate

Procedure:

- A mixture of nerolidol, diethyl ether, and pyridine is cooled to between -5°C and -10°C.[\[13\]](#)
- Phosphorus tribromide is added dropwise to the cooled mixture while maintaining the temperature.[\[13\]](#)
- The reaction is stirred for 12 hours at the same temperature to ensure completion.[\[13\]](#)
- The reaction mixture is then poured into water and neutralized with sodium bicarbonate.[\[13\]](#)
- The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.[\[13\]](#)
- The solvent is removed under vacuum at room temperature to yield **farnesyl bromide**.[\[13\]](#)
Due to its relative instability, it is recommended to use the product immediately or store it in a cold place.[\[13\]](#)

Synthesis of S-trans,trans-farnesyl-L-cysteine Methyl Ester

This derivative is crucial for studying protein prenylation.[\[1\]](#)

Materials:

- **Farnesyl bromide**
- L-cysteine methyl ester hydrochloride

- Triethylamine

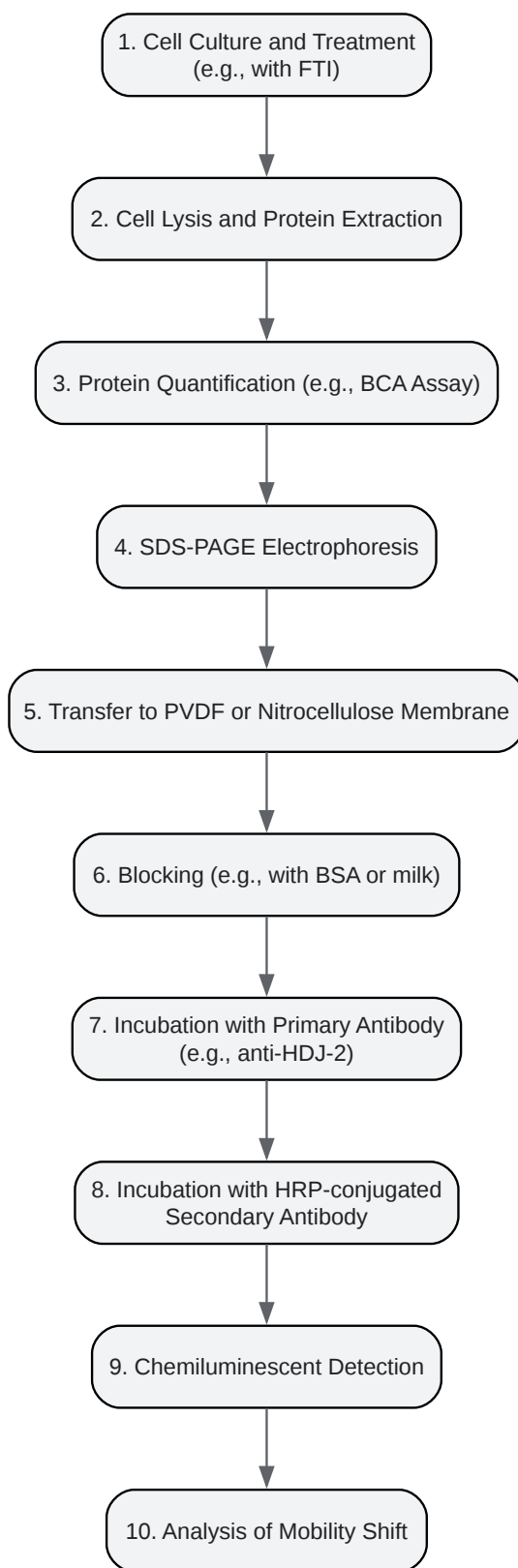
Procedure:

- **Farnesyl bromide** is reacted with L-cysteine methyl ester hydrochloride.
- Triethylamine is used as a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the cysteine thiol on the **farnesyl bromide**.[\[1\]](#)

Detection of Farnesylation Inhibition by Western Blot

Western blotting can be used to assess the efficacy of farnesyltransferase inhibitors by observing the electrophoretic mobility shift of farnesylated proteins.[\[4\]](#) Unprenylated proteins often migrate slower on SDS-PAGE gels than their prenylated counterparts. HDJ-2 is a commonly used biomarker for FTI activity.[\[4\]](#)

Experimental Workflow:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dual chemical probes enable quantitative system-wide analysis of protein prenylation and prenylation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl: proteintransferase inhibitors as agents to inhibit tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]
- 9. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. westmont.edu [westmont.edu]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Farnesyl Bromide: A Technical Guide for Researchers in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8790091#farnesyl-bromide-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com